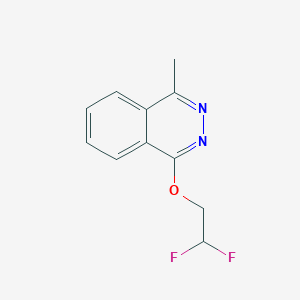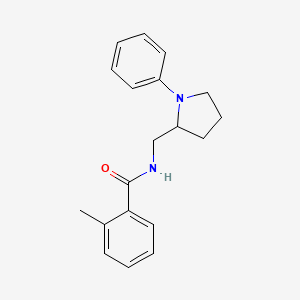![molecular formula C23H17ClFNO4S B2627365 1-[(2-Chlorophenyl)methyl]-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one CAS No. 872199-08-1](/img/structure/B2627365.png)
1-[(2-Chlorophenyl)methyl]-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chlorophenyl)methyl]-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one, also known as CFMSQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinolones, which are known for their antibacterial and antiviral properties. CFMSQ has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-[(2-Chlorophenyl)methyl]-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one and its derivatives are often synthesized and characterized to explore their potential applications in various fields of scientific research. For instance:
- Novel quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, highlighting the potential pharmaceutical applications of these compounds (Farag et al., 2012).
- Isothiazoloquinolone derivatives, a related class of compounds, have been synthesized for their broad-spectrum antibacterial properties, showing effectiveness against resistant organisms such as MRSA, indicating the importance of these compounds in developing new antibiotics (Hashimoto et al., 2007).
Antimicrobial Applications
The antimicrobial properties of quinolinone derivatives make them a subject of interest in the search for new and effective antimicrobial agents:
- Compounds similar to 1-[(2-Chlorophenyl)methyl]-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one have shown significant antibacterial activities against various strains of microorganisms, offering insights into the development of new antimicrobial drugs (Osarumwense, 2022).
- Synthesis of fluoroquinolone-based 4-thiazolidinones and their screening for antifungal and antibacterial activities demonstrate the potential of such compounds in addressing the need for new antimicrobial agents (Patel & Patel, 2010).
Antitumor and Anticancer Properties
The antitumor and anticancer properties of quinolinone derivatives are a significant area of research, indicating their potential in cancer treatment:
- Design and synthesis of novel 2-phenylquinolin-4-ones have led to the discovery of compounds with significant inhibitory activity against tumor cell lines, suggesting their potential as anticancer agents (Chou et al., 2010).
Herbicidal Activities
The application of quinolinone derivatives in agriculture, particularly as herbicides, is another area of research:
- Novel triazolinone derivatives, related to quinolinone compounds, have been synthesized and evaluated for their herbicidal activities, indicating the potential of these compounds in the development of new herbicides (Luo et al., 2008).
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO4S/c1-30-17-7-9-18(10-8-17)31(28,29)22-14-26(13-15-4-2-3-5-20(15)24)21-11-6-16(25)12-19(21)23(22)27/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOOPJBGPYVLJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

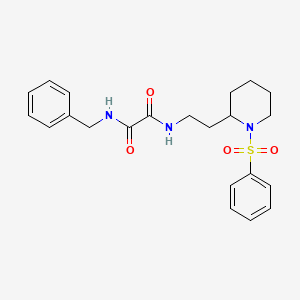
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide](/img/structure/B2627285.png)
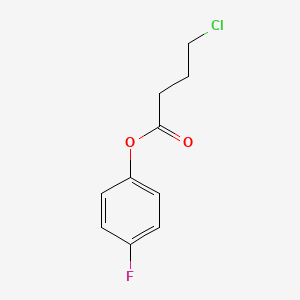
![N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]isonicotinamide](/img/structure/B2627291.png)
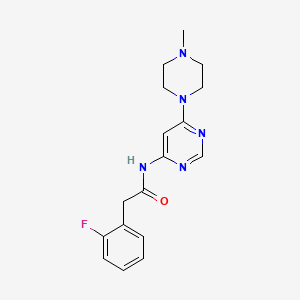
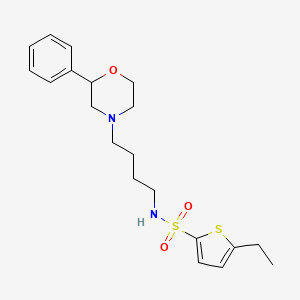
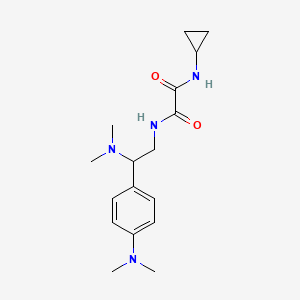
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2627296.png)


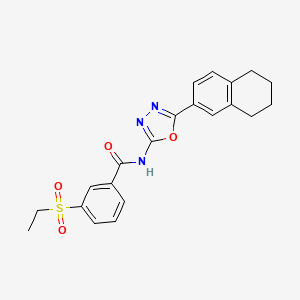
![3-butyl-9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2627301.png)
